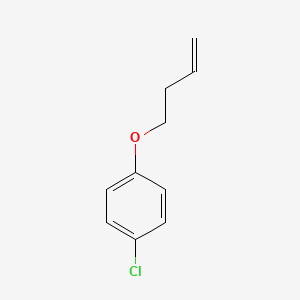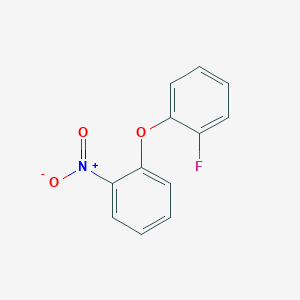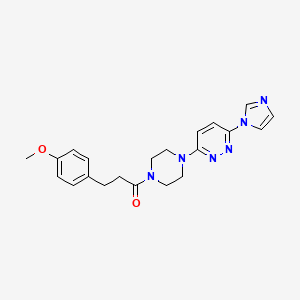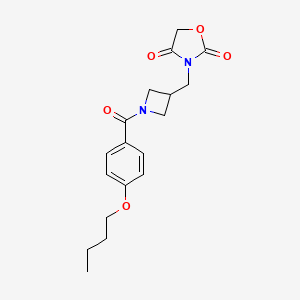
1-(But-3-én-1-yloxy)-4-chlorobenzène
Vue d'ensemble
Description
1-(But-3-en-1-yloxy)-4-chlorobenzene is an organic compound characterized by the presence of a but-3-en-1-yloxy group attached to a benzene ring substituted with a chlorine atom at the para position
Applications De Recherche Scientifique
1-(But-3-en-1-yloxy)-4-chlorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yloxy)-4-chlorobenzene can be synthesized through the reaction of 4-chlorophenol with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{4-chlorophenol} + \text{but-3-en-1-yl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-(But-3-en-1-yloxy)-4-chlorobenzene} ]
Industrial Production Methods: Industrial production of 1-(But-3-en-1-yloxy)-4-chlorobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-en-1-yloxy)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the double bond in the but-3-en-1-yloxy group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of 1-(But-3-en-1-yloxy)-4-aminobenzene or 1-(But-3-en-1-yloxy)-4-thiolbenzene.
Oxidation: Formation of 1-(But-3-en-1-yloxy)-4-chlorobenzene epoxide or 1-(But-3-en-1-yloxy)-4-chlorobenzene alcohol.
Reduction: Formation of 1-(But-3-en-1-yloxy)benzene or 1-(But-3-en-1-yloxy)-4-chlorobenzene with reduced double bond.
Mécanisme D'action
The mechanism of action of 1-(But-3-en-1-yloxy)-4-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The but-3-en-1-yloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(But-3-en-1-yloxy)benzene: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chlorophenol: Lacks the but-3-en-1-yloxy group, leading to different chemical properties and uses.
1-(But-3-en-1-yloxy)-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and interactions.
Uniqueness: 1-(But-3-en-1-yloxy)-4-chlorobenzene is unique due to the combination of the but-3-en-1-yloxy group and the chlorine atom, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity patterns not observed in similar compounds.
Propriétés
IUPAC Name |
1-but-3-enoxy-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUQTUKNRMFHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2476869.png)
![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)


![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)



![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2476883.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2476885.png)

